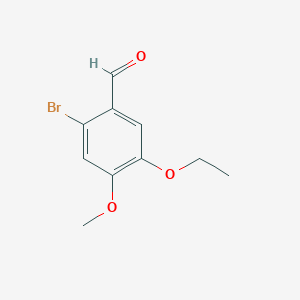

2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXVFHKEALFFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Bromo-5-ethoxy-4-methoxybenzaldehyde chemical structure and properties

An In-Depth Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde and its Key Precursor

Introduction

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde. While specific research on this ethoxy derivative is limited, its chemical architecture—a benzaldehyde core with bromo, ethoxy, and methoxy substituents—positions it as a compound of significant interest for synthetic and medicinal chemistry. Its structural similarity to the well-documented precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, suggests its potential utility as a versatile building block in the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of the known properties of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde and leverages extensive data from its hydroxyl analog to infer its chemical reactivity, potential synthetic pathways, and applications. This approach, rooted in established chemical principles, is designed to empower researchers and drug development professionals with the foundational knowledge required to explore its synthetic potential.

Physicochemical Properties

The fundamental properties of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 56517-30-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Appearance | Solid (inferred) | |

| Melting Point | 115-117 °C | [1] |

| Density (Predicted) | 1.425 ± 0.06 g/cm³ | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| Synonyms | AKOS 235-17; AKOS B005205; ZINC00335429 | [1] |

The Key Precursor: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (6-Bromoisovanillin)

A thorough understanding of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde necessitates a detailed examination of its immediate synthetic precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS: 2973-59-3). This compound is not only crucial for synthesis but is also a significant molecule in its own right, with established applications in pharmaceutical development.[2]

Synthesis of the Hydroxy Precursor

The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is typically achieved through the electrophilic bromination of isovanillin (5-hydroxy-4-methoxybenzaldehyde).[2] Another documented route involves the bromination of veratraldehyde (4,5-dimethoxybenzaldehyde) followed by selective demethylation.[3] The directing effects of the hydroxyl and methoxy groups on the aromatic ring guide the bromine atom primarily to the 2-position, ortho to the strongly activating hydroxyl group and meta to the aldehyde.

Reactivity and Chemical Profile

The chemical behavior of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is dictated by the interplay of its three functional groups:

-

Aldehyde Group (-CHO): An electron-withdrawing and meta-directing group, the aldehyde's carbonyl carbon is a primary site for nucleophilic attack.[4]

-

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group that increases the electron density of the aromatic ring and serves as a handle for etherification reactions.[4]

-

Bromo Group (-Br): An electron-withdrawing but ortho, para-directing substituent that deactivates the ring towards further electrophilic substitution but can participate in cross-coupling reactions.[4]

Established Applications in Drug Development

This molecule is a critical intermediate in the synthesis of several high-value pharmaceutical agents:

-

Galanthamine: Used in the synthesis of this acetylcholinesterase (AChE) inhibitor, which is employed in the management of Alzheimer's disease.[2]

-

Crisaborole: Serves as a key building block for this phosphodiesterase-4 (PDE4) inhibitor, a topical treatment for atopic dermatitis.[5][6]

-

Anti-inflammatory Research: The compound itself has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophage cell lines, suggesting its potential as a lead scaffold for new anti-inflammatory drugs.[7]

The established biological significance of this precursor underscores the potential of its derivatives, like the target ethoxy compound, in medicinal chemistry.

Proposed Synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Based on established organic chemistry principles and documented syntheses of similar analogs, a reliable pathway to synthesize 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is through the Williamson ether synthesis, starting from its hydroxyl precursor. A similar procedure is used to synthesize the benzyloxy analog.[8]

Reaction Principle: Williamson Ether Synthesis

This reaction involves the deprotonation of the hydroxyl group on 2-Bromo-5-hydroxy-4-methoxybenzaldehyde by a suitable base to form a phenoxide ion. This potent nucleophile then undergoes an Sₙ2 reaction with an ethylating agent, such as iodoethane or bromoethane, to form the desired ether product. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 mechanism by solvating the cation of the base without hindering the nucleophilicity of the phenoxide.

Experimental Protocol

Materials:

-

2-Bromo-5-hydroxy-4-methoxybenzaldehyde

-

Iodoethane (or Bromoethane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 M).

-

Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq). K₂CO₃ is a mild and effective base for this transformation.

-

Ethylating Agent Addition: Add iodoethane (1.2-1.5 eq) dropwise to the stirring suspension. Iodoethane is often preferred over bromoethane due to the better leaving group ability of iodide, which can accelerate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or gentle heating to ~40-50 °C if the reaction is sluggish) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then saturated brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield pure 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

Causality and Experimental Choices

-

Inert Atmosphere: Prevents potential side reactions involving atmospheric oxygen and moisture.

-

Anhydrous Conditions: Water can compete with the phenoxide as a nucleophile and hydrolyze the ethylating agent, reducing yield.

-

Excess Base and Ethylating Agent: The use of a slight excess of K₂CO₃ ensures complete deprotonation of the phenol. An excess of the ethylating agent drives the reaction to completion according to Le Châtelier's principle.

-

Polar Aprotic Solvent (DMF): DMF is ideal for Sₙ2 reactions as it effectively solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving its nucleophilicity high.

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

Potential Applications and Future Research Directions

Given that the ethoxy group is a common bioisostere for the hydroxyl group in drug design, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde likely retains or modulates the biological activities observed in its precursor. The ethoxy group can improve metabolic stability and alter pharmacokinetic properties such as lipophilicity and cell membrane permeability.

Potential Research Areas:

-

Drug Discovery Intermediate: Its primary value lies in its role as a scaffold. The aldehyde can be converted into Schiff bases, oximes, or hydrazones, while the bromo substituent allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

-

Novel Anti-Inflammatory Agents: Synthesize a library of derivatives and screen them for anti-inflammatory activity, using the known NF-κB/MAPK inhibitory effects of the parent hydroxy compound as a benchmark.[7]

-

Neuropharmacology: Explore its use in synthesizing novel analogs of Galanthamine or other CNS-active compounds, investigating how the ethoxy modification impacts acetylcholinesterase inhibition or other neuronal targets.

-

Anticancer Research: Use as a starting material for inhibitors of proteins like BCL-XL, where related benzaldehyde derivatives have shown promise.[5]

Sources

An In-depth Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 56517-30-7)

A Keystone Intermediate for Pharmaceutical Synthesis and Advanced Material Development

Foreword: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the efficiency with which it can be incorporated into complex molecular architectures. 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a compound of significant interest to researchers and process chemists, particularly within the pharmaceutical and materials science sectors. Its unique constellation of functional groups—a reactive aldehyde, a strategically placed bromine atom amenable to cross-coupling, and activating alkoxy groups—renders it a potent building block for the construction of sophisticated molecular frameworks. This guide offers a comprehensive technical overview, grounded in peer-reviewed literature and established chemical principles, to empower researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this important molecule.

Core Molecular Profile and Physicochemical Characteristics

A thorough understanding of the intrinsic properties of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is fundamental to its effective application in synthetic chemistry. The interplay of its functional groups dictates its reactivity, solubility, and chromatographic behavior.

Table 1: Physicochemical Properties of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

| Property | Value | Reference |

| CAS Number | 56517-30-7 | N/A |

| Molecular Formula | C₁₀H₁₁BrO₃ | N/A |

| Molecular Weight | 259.10 g/mol | N/A |

| Appearance | Crystalline solid | [1] |

| Melting Point | 101-102 °C | [1] |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | General knowledge |

Spectroscopic Signature:

The identity and purity of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde are unequivocally confirmed through spectroscopic analysis. The following data, derived from analogous compounds and foundational spectroscopic principles, provide a benchmark for characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to an aldehyde proton (~10.3 ppm), two aromatic protons (singlets, ~7.3 and ~7.1 ppm), an ethoxy group (quartet ~4.2 ppm, triplet ~1.5 ppm), and a methoxy group (singlet, ~3.9 ppm). |

| ¹³C NMR | Resonances for the aldehyde carbonyl (~190 ppm), aromatic carbons (including the carbon bearing the bromine atom at ~115 ppm), and the ethoxy and methoxy carbons. |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1680 cm⁻¹), aromatic C=C stretches, and C-O ether linkages. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom. |

Synthesis Protocol: A Field-Tested Methodology

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is reliably achieved through the electrophilic bromination of its precursor, 3-ethoxy-4-methoxybenzaldehyde. The following protocol is adapted from established and peer-reviewed procedures for analogous compounds, ensuring a high degree of confidence in its successful implementation.[1]

Reaction Scheme

The core transformation involves the regioselective bromination of the electron-rich aromatic ring, directed by the activating ethoxy and methoxy groups.

Caption: Electrophilic bromination of 3-ethoxy-4-methoxybenzaldehyde.

Step-by-Step Experimental Protocol

Materials:

-

3-Ethoxy-4-methoxybenzaldehyde

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Ice

-

Water (H₂O)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 equivalent) in glacial acetic acid.

-

Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred solution of the aldehyde at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, lower Rf spot indicates the formation of the product.

-

Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing a large volume of ice-water. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and any inorganic byproducts.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[1]

-

Characterization: The identity and purity of the synthesized 2-Bromo-5-ethoxy-4-methoxybenzaldehyde should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Expert Insights on Experimental Choices:

-

Solvent: Glacial acetic acid is an excellent solvent for this reaction as it readily dissolves the starting material and is inert to the reaction conditions. It also serves to moderate the reactivity of the bromine.

-

Regioselectivity: The bromine atom is directed to the position ortho to the methoxy group and para to the ethoxy group. This is due to the powerful ortho, para-directing nature of the alkoxy groups and the steric hindrance around the aldehyde functionality.

-

Work-up: The precipitation in ice-water is a critical step that ensures the rapid and efficient isolation of the product in a relatively pure form.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is most profoundly realized in its application as a precursor to complex heterocyclic scaffolds found in a variety of biologically active molecules.

Precursor to Benzo[c]phenanthridine Alkaloids

A significant application of this intermediate is in the synthesis of benzo[c]phenanthridine alkaloids, a class of compounds known for their potential antitumor and antimicrobial properties.[1] The aldehyde serves as a key building block, which, after protection of the aldehyde group (e.g., as a dioxolane), can undergo metal-halogen exchange followed by coupling with other aromatic systems.

Caption: Synthetic pathway from the title compound to benzo[c]phenanthridine scaffolds.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is primed for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These transformations are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds.

Self-Validating Protocol for a Suzuki Coupling:

To ensure the robustness of a Suzuki coupling protocol utilizing 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a systematic approach to optimization is recommended:

-

Catalyst/Ligand Screening: A panel of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands should be screened to identify the most effective combination for the specific boronic acid partner.

-

Base and Solvent Optimization: A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/ethanol/water) should be evaluated to maximize the reaction yield and minimize side products.

-

Temperature and Reaction Time: The reaction temperature and duration should be optimized to ensure complete conversion without degradation of the starting materials or product.

Safety and Handling

As a brominated organic compound, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, institutional, and national regulations for chemical waste.

Conclusion and Future Outlook

2-Bromo-5-ethoxy-4-methoxybenzaldehyde stands as a testament to the enabling power of well-designed chemical intermediates. Its predictable reactivity and strategic functionalization provide a reliable entry point into complex molecular targets, particularly in the realm of medicinally relevant heterocyclic chemistry. As the demand for novel therapeutic agents and advanced materials continues to grow, the importance of versatile building blocks like this brominated benzaldehyde derivative is set to increase. Future research will likely expand its application in the synthesis of novel probes for chemical biology, functional dyes, and new classes of pharmaceutical agents.

References

-

Stermitz, F. R., Gillespie, J. P., Amoros, L. G., Romero, R., & Stermitz, T. A. (1975). Synthesis and biological activity of some antitumor benzophenanthridinium salts. Journal of Medicinal Chemistry, 18(7), 708–713. [Link]

Sources

A Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (C₁₀H₁₁BrO₃), a substituted benzaldehyde with significant potential as a versatile intermediate in organic synthesis and pharmaceutical research. While direct literature on this specific molecule is emerging, this document synthesizes available data with established chemical principles to offer a robust resource for its synthesis, characterization, and application.

Core Molecular Attributes

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure, featuring a bromine atom, an ethoxy group, and a methoxy group on the benzaldehyde scaffold, provides a unique combination of steric and electronic properties that can be strategically exploited in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.1 g/mol | [1] |

| CAS Number | 56517-30-7 | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder (predicted) | |

| Melting Point | 115-117 °C | [1] |

| Density | 1.425 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 2.4 | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

Strategic Synthesis: An Experimental Protocol

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde can be logically achieved via the ethylation of its corresponding hydroxyl precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. This precursor is a known compound that can be synthesized from isovanillin.[5] The following protocol details a reliable method for the synthesis of the title compound.

Synthesis of the Precursor: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

The initial step involves the bromination of isovanillin. This reaction is a standard electrophilic aromatic substitution.

Caption: Synthesis of the precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, from Isovanillin.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Dissolution: To the flask, add isovanillin (10.0 g, 65.7 mmol), anhydrous sodium acetate (8.2 g, 99.9 mmol), and a catalytic amount of iron filings (approx. 100 mg). Add 100 mL of glacial acetic acid and stir the mixture until the solids dissolve.

-

Bromination: Slowly add a solution of bromine (3.4 mL, 65.7 mmol) in 20 mL of glacial acetic acid from the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. A pale-yellow solid will precipitate.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol to yield pure 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[5]

Final Product Synthesis: 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

The final step is the Williamson ether synthesis to convert the hydroxyl group to an ethoxy group.

Caption: Ethylation of the precursor to yield 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (5.0 g, 21.6 mmol) in 100 mL of anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (4.5 g, 32.5 mmol) to the solution.

-

Alkylation: Add ethyl iodide (2.6 mL, 32.5 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

-

Extraction: Dissolve the residue in 50 mL of dichloromethane and wash with 2 x 30 mL of 1M NaOH solution, followed by 2 x 30 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

Structural Elucidation and Characterization

A comprehensive characterization of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is essential for confirming its identity and purity. The following are the expected spectral data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~10.2 ppm), two aromatic protons (singlets or doublets, ~7.0-7.5 ppm), the methoxy group protons (singlet, ~3.9 ppm), the ethoxy group methylene protons (quartet, ~4.1 ppm), and the ethoxy group methyl protons (triplet, ~1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the two ethoxy carbons (~64 ppm and ~15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), aromatic C=C stretching (~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹), and C-O ether stretching (~1200-1275 cm⁻¹ and ~1020-1075 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region (~500-600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. The fragmentation pattern would likely involve the loss of the aldehyde group and substituents from the aromatic ring.

Applications in Drug Discovery and Development

The structural motifs present in 2-Bromo-5-ethoxy-4-methoxybenzaldehyde make it a valuable building block in medicinal chemistry.

Caption: Potential applications of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde in drug discovery.

-

Scaffold for Heterocyclic Synthesis: The aldehyde functionality is a key reactive handle for the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules.

-

Intermediate for Bioactive Molecules: The presence of bromo, ethoxy, and methoxy groups allows for further functionalization through cross-coupling reactions, nucleophilic substitution, or demethylation/de-ethylation to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Precursor for Analogues of Natural Products: The substituted benzaldehyde core is found in numerous natural products with interesting pharmacological profiles. This compound can serve as a starting material for the synthesis of novel analogues with potentially improved properties. For instance, its precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, is used in the synthesis of galanthamine, an acetylcholinesterase inhibitor.

Safety and Handling

As with any brominated organic compound, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is predicted to be an irritant.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is a valuable, yet under-explored, chemical entity with significant potential for application in synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and strategic utilization in the pursuit of novel therapeutic agents. The combination of its unique substitution pattern and reactive aldehyde group makes it a prime candidate for further investigation by researchers in the field of drug discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-5-methoxybenzaldehyde. Retrieved from [Link]

-

Tetrahedron. (n.d.). 2-Bromo-5-ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]

-

Chemsigma. (n.d.). Benzaldehyde, 2-bromo-5-ethoxy-4-methoxy-. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: A Technical Guide for Advanced Drug Development

This guide provides an in-depth technical overview of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a key substituted benzaldehyde intermediate in contemporary pharmaceutical research. We will explore its chemical identity, physicochemical properties, a validated synthesis protocol, and its strategic importance as a molecular building block in the development of complex therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

Compound Identification and Physicochemical Profile

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a bromo, an ethoxy, a methoxy, and a formyl group at positions 2, 5, 4, and 1, respectively. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic syntheses.

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-5-ethoxy-4-methoxybenzaldehyde | N/A |

| CAS Number | 56517-30-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.10 g/mol | [2][3] |

| Melting Point | 115-117 °C | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Solubility | Soluble in ethanol | [1][2] |

| Predicted Density | 1.425 ± 0.06 g/cm³ | [1][2] |

| Predicted XLogP3 | 2.4 | [1][2] |

Strategic Synthesis: From Precursor to Product

The primary synthetic route to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde involves a two-step process starting from commercially available isovanillin. The initial step is the bromination of isovanillin to yield the key intermediate, 2-bromo-5-hydroxy-4-methoxybenzaldehyde. This is followed by a Williamson ether synthesis to introduce the ethoxy group.

Synthesis of the Precursor: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

The synthesis of the hydroxyl precursor is a critical first stage. A common and efficient method involves the electrophilic aromatic substitution (bromination) of isovanillin.

-

Causality of Experimental Choices: The use of bromine in acetic acid provides a polar medium for the reaction, while anhydrous sodium acetate acts as a base to neutralize the HBr formed, and iron filings serve as a catalyst to polarize the bromine molecule, facilitating the electrophilic attack on the aromatic ring. The precipitation with ice-water and subsequent recrystallization from ethanol are standard procedures for isolating and purifying the solid product.

O-Ethylation via Williamson Ether Synthesis: The Core Protocol

The conversion of the hydroxyl intermediate to the target compound, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, is efficiently achieved through the Williamson ether synthesis. This classic Sₙ2 reaction involves the formation of a phenoxide ion followed by its reaction with an ethylating agent.

Experimental Protocol: Synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Materials:

-

2-Bromo-5-hydroxy-4-methoxybenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (C₂H₅I) or Diethyl Sulfate ((C₂H₅)₂SO₄)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Ethylation: Add ethyl iodide or diethyl sulfate (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

-

Self-Validating System: The progress of the reaction is monitored by TLC, ensuring that the reaction is driven to completion. The purification by column chromatography, with subsequent characterization, validates the identity and purity of the final product.

Structural Characterization

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~10 ppm), two singlets for the aromatic protons, a quartet and a triplet for the ethoxy group, and a singlet for the methoxy group.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde, aromatic carbons (with distinct shifts due to the different substituents), and the carbons of the ethoxy and methoxy groups.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the aldehyde C=O stretch (around 1690 cm⁻¹), C-O ether stretches, and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

2-Bromo-5-ethoxy-4-methoxybenzaldehyde serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is exemplified by its use as a starting material in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many drug candidates.

A notable application is its use in the synthesis of substituted oxazolo[4,5-b]pyridin-2-yl-amines, as described in patent literature (AU 2006222243 B2). In this context, the aldehyde functionality is a key reactive handle for further transformations, allowing for the construction of the complex heterocyclic core of the target molecules. The bromo substituent provides a site for further functionalization, for example, through cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

The presence of the ethoxy and methoxy groups can also influence the pharmacokinetic properties of the final drug molecule, such as its lipophilicity and metabolic stability.

Conclusion

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis from readily available starting materials via a robust and scalable protocol makes it an attractive intermediate. The unique arrangement of its functional groups offers multiple avenues for synthetic elaboration, facilitating the construction of complex and novel molecular architectures for the discovery of new therapeutic agents. This guide provides a foundational understanding of its synthesis and potential applications, empowering researchers to effectively utilize this versatile compound in their drug discovery programs.

References

- Stermitz, F. R., Gillespie, J. P., Amoros, L. G., Romero, R., Stermitz, T. A., Larson, K. A., Earl, S., & Ogg, J. E. (1975). Antitumor agents from Agave schottii and other Agave species. Journal of Medicinal Chemistry, 18(7), 708–713.

- Prado, S., Michel, S., Tillequin, F., & Lhommet, G. (2001).

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved January 13, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde and Its Analogs for Advanced Research

For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a detailed examination of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a substituted benzaldehyde with significant potential in synthetic chemistry. Given its structural relationship to key pharmaceutical intermediates, this guide synthesizes available data on the target molecule and its close, more extensively studied, analogs to offer actionable insights for laboratory applications.

Core Compound Identification and Nomenclature

The primary subject of this guide is 2-Bromo-5-ethoxy-4-methoxybenzaldehyde . Due to its specificity, it is crucial to accurately identify this compound to ensure the validity of any synthetic or analytical endeavor.

Systematic Name: 2-Bromo-5-ethoxy-4-methoxybenzaldehyde CAS Number: 56517-30-7[1] Molecular Formula: C₁₀H₁₁BrO₃[1]

It is imperative to distinguish the target compound from its close structural relatives, which are often encountered in similar synthetic contexts. The most notable of these is its immediate synthetic precursor:

Precursor Compound: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Synonyms: 6-Bromoisovanillin, 5-Bromoisovanillin[2][3] CAS Number: 2973-59-3[2] IUPAC Name: 2-bromo-5-hydroxy-4-methoxybenzaldehyde[2]

The distinction lies in the substitution at the C5 position of the benzene ring: an ethoxy (-OCH₂CH₃) group in the target compound versus a hydroxyl (-OH) group in its precursor. This seemingly minor difference can significantly alter the compound's physical properties and reactivity.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a comparative summary of the available data for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde and its hydroxy analog.

| Property | 2-Bromo-5-ethoxy-4-methoxybenzaldehyde | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde |

| Molecular Weight | 259.1 g/mol [1] | 231.04 g/mol |

| Melting Point | 115-117 °C (predicted)[1] | 98-100 °C[1] |

| Density | 1.425 g/cm³ (predicted)[1] | 1.653 g/cm³ (predicted)[1] |

| XLogP3 | 2.4[1] | 1.7[2] |

The predicted higher melting point of the ethoxy derivative compared to its hydroxy counterpart, despite the latter's potential for hydrogen bonding, may be attributed to differences in crystal packing. The higher XLogP3 value for the target compound indicates increased lipophilicity, a critical parameter in drug design influencing membrane permeability and bioavailability.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde are not widely published, its synthesis can be reliably achieved through the Williamson ether synthesis, a cornerstone of organic chemistry. This method involves the ethylation of its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Proposed Synthetic Pathway: Ethylation of 6-Bromoisovanillin

The conversion of the hydroxyl group to an ethoxy group is a standard O-alkylation reaction. The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent.

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize 2-Bromo-5-ethoxy-4-methoxybenzaldehyde from 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Materials:

-

2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq)

-

Iodoethane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide.

-

Add iodoethane dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Ethylating Agent: Iodoethane is a reactive ethylating agent, with iodide being an excellent leaving group.

Applications in Drug Discovery and Development

Substituted benzaldehydes are pivotal building blocks in the synthesis of a vast array of pharmaceutical compounds. While direct applications of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde are not extensively documented, the known utility of its precursor, 6-Bromoisovanillin, provides a strong indication of its potential.

6-Bromoisovanillin is a key intermediate in the synthesis of galanthamine , an acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[3] The synthetic routes to galanthamine often involve complex cyclization reactions where the functional groups on the benzaldehyde ring play a critical role in directing the reaction and forming the final polycyclic structure.

The ethoxy group in the target compound, being more lipophilic and metabolically stable than the hydroxyl group, could be leveraged to synthesize novel galanthamine analogs with potentially improved pharmacokinetic profiles. Researchers in medicinal chemistry could utilize 2-Bromo-5-ethoxy-4-methoxybenzaldehyde to explore new chemical space around this important pharmacological scaffold.

Furthermore, the brominated phenolic scaffold is of interest due to its resemblance to marine-derived natural products with anti-inflammatory properties. A study on 2-Bromo-5-hydroxy-4-methoxybenzaldehyde demonstrated its anti-inflammatory effects through the inactivation of key signaling pathways. This suggests that the target ethoxy derivative could also be a valuable starting point for the development of new anti-inflammatory agents.

Safety, Handling, and Storage

As a brominated aromatic aldehyde, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde should be handled with appropriate care in a laboratory setting.

Hazard Classification:

-

Based on data for the parent compound, it is classified as an irritant .[1]

-

Closely related compounds like 2-bromo-5-methoxybenzaldehyde are harmful if swallowed.[4]

-

The hydroxy analog, 6-Bromoisovanillin, is known to cause skin and eye irritation and may cause an allergic skin reaction.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-ethoxy-4-methoxybenzaldehyde represents a valuable, albeit under-documented, chemical entity for researchers in organic synthesis and drug discovery. Its straightforward synthesis from the readily available 6-Bromoisovanillin, coupled with the proven pharmacological relevance of this molecular scaffold, positions it as an attractive building block for the creation of novel therapeutic agents. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and a well-grounded perspective on its potential applications. As with any chemical research, adherence to strict safety protocols is paramount.

References

-

PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-2-methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

- Google Patents. Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

-

ResearchGate. Conformations of 2-bromo-4-chlorobenzaldehyde. [Link]

-

National Center for Biotechnology Information. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. [Link]

-

PubChemLite. 2-bromo-5-methoxybenzaldehyde. [Link]

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and data for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS No. 56517-30-7). As a Senior Application Scientist, my objective is to move beyond a simple recitation of safety data sheet (SDS) points. Instead, this document synthesizes available data with established principles of chemical reactivity and laboratory safety to provide a practical and scientifically grounded framework for handling this compound. Given the limited specific toxicological data for this exact molecule, this guide incorporates safety information from structurally analogous brominated and alkoxy-substituted benzaldehydes to construct a robust and cautious operational protocol. Adherence to these guidelines is critical for ensuring personnel safety and experimental integrity.

Section 1: Physicochemical and Hazard Profile

Understanding the fundamental properties of a chemical is the cornerstone of a thorough safety assessment. The data for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is presented below, supplemented with data from closely related analogs to provide a broader context for its expected behavior.

1.1: Chemical Identity and Properties

| Property | Value for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde | Reference |

| CAS Number | 56517-30-7 | [1] |

| Molecular Formula | C10H11BrO3 | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Appearance | Solid (form not specified), likely a powder or crystal | Inferred from analogs |

| Melting Point | 115-117 °C | [1] |

| Density | ~1.425 g/cm³ (Predicted) | [1] |

1.2: Hazard Identification and GHS Classification (Inferred)

No complete, official GHS classification is readily available for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde. However, based on its structure and the classifications of similar compounds, a conservative hazard profile can be constructed. The aldehyde functional group, combined with halogenation and alkoxy substituents, suggests potential for irritation and toxicity.

The primary hazard is identified as "IRRITANT"[1]. Data from analogous compounds like 2-Bromo-5-methoxybenzaldehyde and other brominated benzaldehydes support the following inferred GHS classifications[2][3][4]:

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Signal Word: Warning [2][3][4]

Section 2: Laboratory Operations and Personal Protection

A proactive approach to safety involves meticulous planning of experimental workflows and stringent adherence to personal protective equipment (PPE) standards.

2.1: Standard Operating Workflow for Safe Handling

The following workflow is designed to minimize exposure risk at every stage of handling, from preparation to disposal. This protocol is a self-validating system; adherence to each step ensures the safety of the subsequent ones.

Caption: Standard workflow for handling 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

2.2: Causality of Experimental Choices

-

Chemical Fume Hood: The potential for respiratory irritation (H335) and the generation of fine powder during handling necessitate the use of a fume hood. This engineering control is the primary barrier against inhalation exposure[5][6].

-

Avoid Dust Generation: Aromatic aldehydes can be potent sensitizers. Minimizing dust formation during weighing and transfer prevents the inhalation of particles that could trigger respiratory or skin sensitization[3].

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. Aldehydes can be oxidized to carboxylic acids and may undergo reactions like the Cannizzaro reaction with strong bases. The aromatic ring's substituents also influence its reactivity[7].

2.3: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is directly correlated with the identified hazards of the compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[5][8]. | Protects against splashes and airborne particles, addressing the risk of serious eye irritation (H319). |

| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile, inspected before use). A flame-resistant lab coat is required[5][9]. | Prevents direct contact, mitigating the risks of skin irritation (H315) and potential allergic skin reactions (H317). |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated outside a hood, an N95 dust mask or higher is mandatory[5][6]. | Minimizes the inhalation of dust or vapors, addressing the risk of respiratory tract irritation (H335). |

Section 3: Emergency Response and First Aid

Immediate and appropriate action during an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures.

3.1: First Aid Measures

The following diagram outlines the critical decision-making process following an exposure event.

Caption: Decision workflow for first aid response to chemical exposure.

-

After Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[9][10].

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice[7][9][11].

-

After Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7][9].

-

After Ingestion: Rinse the mouth with water. Get medical help immediately. Do not induce vomiting[9][10]. Harmful if swallowed[2][3].

3.2: Fire-Fighting and Spill Response

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2)[7][9].

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen halides may be formed[7].

-

Accidental Release: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled solid material and place it in a designated, labeled container for hazardous waste disposal. Clean the spill area thoroughly[6][12]. Avoid release to the environment[9].

Section 4: Storage, Stability, and Disposal

Proper long-term management of the chemical is essential for safety and maintaining its integrity.

4.1: Handling and Storage

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[7][9][10]. Protect from moisture and direct sunlight[9].

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases[7].

4.2: Disposal Protocol

-

Chemical Waste: All waste containing this compound must be treated as hazardous. Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations[5][7][10].

-

Contaminated PPE: Any PPE that has come into contact with the chemical should be considered contaminated and disposed of as hazardous waste[5].

References

-

Loba Chemie. 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. [Link]

-

PubChem. 2-Bromo-5-methoxybenzaldehyde. [Link]

-

PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]

-

PubChem. 2-Bromo-4-methoxybenzaldehyde. [Link]

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects.... [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Utility of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a versatile and strategically valuable building block in modern organic synthesis. While its direct applications are not as extensively documented as its hydroxylated precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (6-bromoisovanillin), its true potential lies in its role as a protected intermediate, enabling selective transformations at other reactive sites. This guide elucidates the synthetic rationale for its use, detailing its preparation and exploring its significant potential in the construction of complex molecular architectures, particularly in the realms of pharmaceutical sciences and materials chemistry. We will delve into key applications, including its utility in palladium-catalyzed cross-coupling reactions, providing detailed experimental frameworks and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of O-Alkylation

In the landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical outcomes. The phenolic hydroxyl group is highly reactive and can interfere with a wide array of chemical transformations. 2-Bromo-5-ethoxy-4-methoxybenzaldehyde emerges as a key player when its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, is employed in synthetic campaigns that require modification of the aromatic ring or the aldehyde functionality. The conversion of the acidic phenolic proton to a stable ethyl ether serves two primary purposes:

-

Inertness to Basic and Nucleophilic Conditions: The ethoxy group is stable under a variety of reaction conditions, particularly those involving strong bases or nucleophiles which would otherwise deprotonate the hydroxyl group, leading to undesired side reactions.

-

Enhanced Solubility: The introduction of the ethyl group can improve the solubility of the intermediate in organic solvents, facilitating reactions and purification.

This strategic protection unlocks the full synthetic potential of the brominated benzaldehyde core, allowing for selective reactions at the C-Br bond and the aldehyde.

Synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

The most logical and efficient route to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is a two-step process starting from the commercially available ethyl vanillin. This involves an initial bromination followed by a methylation of the resulting hydroxyl group. An alternative, and perhaps more common, route in a research setting would be the direct ethylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Table 1: Physicochemical Properties of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

| Property | Value (Predicted/Experimental) | Source |

| CAS Number | 56517-30-7 | ECHEMI[1] |

| Molecular Formula | C10H11BrO3 | ECHEMI[1] |

| Molecular Weight | 259.10 g/mol | ECHEMI[1] |

| Appearance | Off-white to pale yellow solid | Inferred |

| Melting Point | 115-117 °C (for the hydroxy precursor) | ECHEMI[1] |

| Boiling Point | >300 °C (Predicted) | Inferred |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Inferred |

Experimental Protocol: Ethylation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Williamson Ether Synthesis)

This protocol is based on the well-established Williamson ether synthesis, a robust method for the formation of ethers from an alkoxide and an alkyl halide.[2][3]

Materials:

-

2-Bromo-5-hydroxy-4-methoxybenzaldehyde

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF at room temperature, add potassium carbonate (1.5 eq).

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous NH4Cl solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl without promoting side reactions. For more stubborn reactions, a stronger base like sodium hydride can be used, which irreversibly deprotonates the alcohol.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetone is a less toxic alternative that can also be effective.

-

Alkylating Agent: Ethyl iodide is a good electrophile for the SN2 reaction due to the excellent leaving group ability of iodide.

Potential Research Applications: A Gateway to Molecular Complexity

The strategic placement of the bromo, ethoxy, methoxy, and aldehyde functionalities makes 2-Bromo-5-ethoxy-4-methoxybenzaldehyde a powerful intermediate for the synthesis of a diverse range of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide is the key to unlocking a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling being the most prominent.[4][5] The ethoxy protecting group is crucial here, as a free hydroxyl group can interfere with the catalytic cycle.

Caption: Synthetic workflow utilizing 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[6][7] Using 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, novel biaryl structures, which are prevalent in pharmaceuticals and liquid crystals, can be synthesized.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-5-ethoxy-4-methoxybenzaldehyde

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable ligand

-

Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)

-

Toluene and Water (or other suitable solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, combine 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene and water (e.g., 4:1).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)2 and PPh3 (e.g., 2-5 mol%).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

-

Wash the combined organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the biaryl aldehyde.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[8][9] This opens the door to the synthesis of stilbenoid and cinnamic acid-like structures, which are known for their diverse biological activities, including antioxidant and anticancer properties.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[2][10] This allows for the introduction of primary or secondary amines at the 2-position of the benzaldehyde, leading to N-aryl compounds that are important pharmacophores.

Precursor to Heterocyclic Scaffolds

The aldehyde functionality in the cross-coupled products serves as a versatile handle for further transformations. For instance, intramolecular reactions can be designed to construct various heterocyclic ring systems, such as benzofurans or quinolines, depending on the nature of the coupled substituent.

Elaboration of the Aldehyde Group

The aldehyde group can be readily transformed into a wide range of other functional groups, both before and after cross-coupling reactions. These transformations include:

-

Wittig Reaction: Conversion to an alkene.

-

Reductive Amination: Synthesis of substituted amines.

-

Oxidation: Formation of a carboxylic acid.

-

Reduction: Formation of a benzyl alcohol.

This functional group tolerance significantly broadens the scope of molecules that can be accessed from this starting material.

Future Perspectives and Conclusion

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is a strategically important, yet underutilized, building block in organic synthesis. Its primary value lies in its ability to act as a protected intermediate, enabling selective and high-yielding transformations at the aryl bromide and aldehyde functionalities. The potential to engage this molecule in a variety of powerful palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of diverse and complex molecular scaffolds for drug discovery and materials science. This guide provides a foundational understanding and practical protocols to encourage the wider adoption and exploration of this versatile synthetic intermediate.

References

-

MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

Wikipedia. (2023). Galanthamine total synthesis. Retrieved from [Link]

-

Nugent, J., & Banwell, M. G. (2016). An Eleven‐Step Synthesis of Galanthamine from Commercially Available Materials. European Journal of Organic Chemistry, 2016(35), 5862-5867. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN105439837B - Synthetic method of 6-bromoisovanillin.

-

MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

Sources

- 1. sunankalijaga.org [sunankalijaga.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. francis-press.com [francis-press.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. prepchem.com [prepchem.com]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Technical Guide to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde: Synthesis and Applications in Advanced Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, a substituted benzaldehyde derivative that serves as a valuable building block in organic synthesis. While not as extensively documented as its hydroxyl analog, this compound is a critical intermediate for constructing complex molecular architectures, particularly in the realm of pharmaceutical research. This document will detail its chemical properties, outline logical and referenced synthetic pathways, and discuss its role in the development of advanced chemical entities.

Compound Profile and Physicochemical Properties

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of bromo, ethoxy, and methoxy functional groups on the benzene ring. This specific substitution pattern imparts a unique reactivity profile, making it a strategic choice for multi-step synthetic processes.

Table 1: Physicochemical Properties of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 56517-30-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.10 g/mol | [2] |

| Melting Point | 115-117 °C | [1] |

| Predicted Density | 1.425 g/cm³ | [1] |

| Hazard Class | Irritant | [1] |

The arrangement of an aldehyde, a bulky bromine atom, and two distinct alkoxy groups on the aromatic core dictates its synthetic utility. The aldehyde group is a versatile handle for nucleophilic additions and reductive aminations, while the bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ethoxy and methoxy groups influence the electronic properties of the ring and can direct the regioselectivity of further aromatic substitutions.

Synthesis Methodologies: A Logic-Driven Approach

While dedicated literature on the synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is sparse, its structure suggests two primary and logical synthetic routes derived from readily available precursors. The choice between these pathways often depends on the starting material availability, scalability, and desired purity profile.

Pathway A: O-Ethylation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

This is the most direct and referenced conceptual pathway. It involves the ethylation of the corresponding hydroxyl compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (also known as 2-bromoisovanillin), which is a well-documented and commercially available intermediate.[3][4] The hydroxyl group is sufficiently acidic to be deprotonated by a mild base, and the resulting phenoxide can be alkylated with an ethylating agent.

Causality of Experimental Choices:

-

Starting Material: 2-bromo-5-hydroxy-4-methoxybenzaldehyde is chosen as it already contains the core aromatic substitution pattern (bromo and methoxy groups in the correct positions).

-

Base: A non-nucleophilic base like potassium carbonate is ideal. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions with the aldehyde or the ethylating agent.

-

Ethylating Agent: Bromoethane or iodoethane are common choices. Bromoethane is often preferred for its balance of reactivity and cost.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol (Illustrative):

-

To a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15-20 minutes to form the potassium phenoxide salt.

-

Add bromoethane (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

Pathway B: Electrophilic Bromination of 3-Ethoxy-4-methoxybenzaldehyde

This alternative pathway begins with the synthesis of the direct precursor, 3-ethoxy-4-methoxybenzaldehyde (commonly known as ethylisovanillin), followed by regioselective bromination.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

The precursor is synthesized via the Williamson ether synthesis from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and an ethylating agent. A Chinese patent details an efficient method for this conversion.[5]

Experimental Protocol (Adapted from CN107827722B): [5]

-

Dissolve sodium hydroxide (1.1 eq) in water in a reaction vessel.

-

Add isovanillin (1.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq), and bromoethane (1.2 eq).

-

Stir the mixture vigorously at room temperature (25 °C) for 4 hours.

-

The product, 3-ethoxy-4-methoxybenzaldehyde, will precipitate as a white solid.

-

Collect the solid by filtration, wash with water, and dry. The reported purity is high (>99%) with yields often exceeding 95%.[5]

Step 2: Regioselective Bromination

The synthesized 3-ethoxy-4-methoxybenzaldehyde is then brominated. The directing effects of the alkoxy groups (ortho, para-directing) and the aldehyde (meta-directing) must be considered. Both the ethoxy and methoxy groups are activating and will direct the incoming electrophile (Br+) to the positions ortho and para to them. The position ortho to the methoxy group and meta to the aldehyde (C2 position) is sterically accessible and electronically activated, making it the favored site for bromination.

Experimental Protocol (Illustrative):

-

Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.

-

Quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization to yield 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.

Diagram 1: Synthetic Pathways to 2-Bromo-5-ethoxy-4-methoxybenzaldehyde